Glucocapparin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

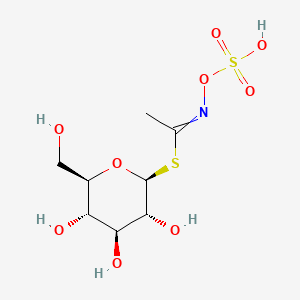

Glucocapparin, also known as this compound, is a useful research compound. Its molecular formula is C8H15NO9S2 and its molecular weight is 333.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biopesticide Potential

Glucocapparin is known for its role in plant defense mechanisms. When hydrolyzed, it produces methylisothiocyanate (MITC), a compound with biocidal properties that can serve as a natural pesticide. Studies have demonstrated the efficacy of this compound in protecting crops such as cowpeas and peanuts from pests and diseases. For instance, research conducted on Boscia senegalensis showed that this compound content varied significantly with seasonal changes, influencing its effectiveness as a biopesticide during different harvest periods .

Biofumigation

The release of isothiocyanates (ITCs) from glucosinolates like this compound has been utilized in biofumigation practices to suppress soil-borne pathogens and pests. The antifungal properties of ITCs have been documented in various studies, indicating their effectiveness against fungal pathogens that affect crops post-harvest . This method not only helps in pest control but also enhances soil health by promoting beneficial microbial activity.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of glucosinolates, including this compound. The metabolism of glucosinolates by gut microbiota leads to the production of bioactive compounds that exhibit anticancer activities. For example, specific microbial strains can convert this compound into sulforaphane, a compound known for its cancer-preventive properties . Clinical trials are ongoing to evaluate the effectiveness of these metabolites in cancer treatment protocols.

Antimicrobial Activity

This compound and its hydrolysis products have shown significant antimicrobial activity against various pathogens. Research indicates that these compounds can inhibit the growth of bacteria and fungi, making them valuable in developing natural preservatives for food products . The ability to combat antibiotic-resistant strains is particularly noteworthy, positioning this compound as a promising candidate for future antimicrobial therapies.

Dietary Benefits

As part of a diet rich in cruciferous vegetables, this compound contributes to overall health by providing antioxidants and anti-inflammatory compounds. Its presence in foods may help reduce the risk of chronic diseases such as cardiovascular diseases and diabetes . Studies suggest that regular consumption of glucosinolate-rich foods can enhance metabolic health through various biochemical pathways.

Case Studies

Eigenschaften

Molekularformel |

C8H15NO9S2 |

|---|---|

Molekulargewicht |

333.3 g/mol |

IUPAC-Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate |

InChI |

InChI=1S/C8H15NO9S2/c1-3(9-18-20(14,15)16)19-8-7(13)6(12)5(11)4(2-10)17-8/h4-8,10-13H,2H2,1H3,(H,14,15,16)/t4-,5-,6+,7-,8+/m1/s1 |

InChI-Schlüssel |

UBTOEGCOMHAXGV-CBQIKETKSA-N |

Isomerische SMILES |

CC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Kanonische SMILES |

CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |

Synonyme |

glucocapparin methylglucosinolate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.